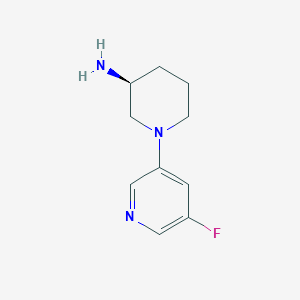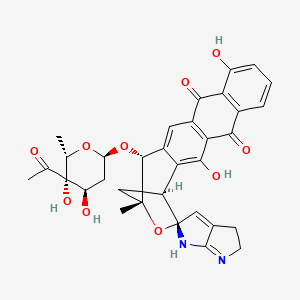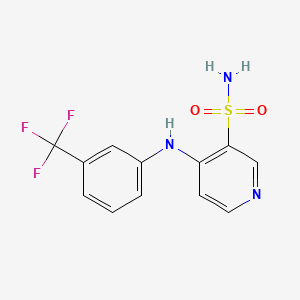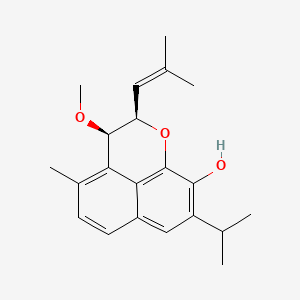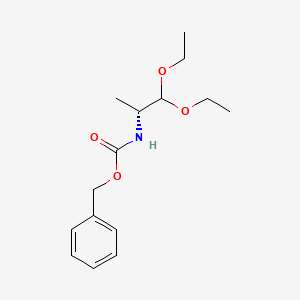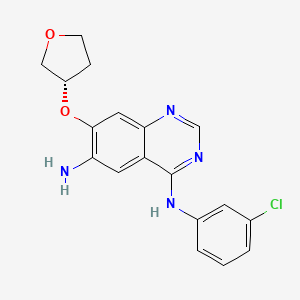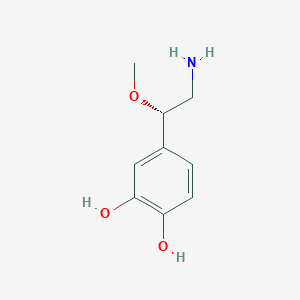
O-Methyl (S)-Noradrenaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl (S)-Noradrenaline is a synthetic derivative of noradrenaline, a naturally occurring catecholamine that functions as a neurotransmitter and hormone. This compound is characterized by the addition of a methyl group to the oxygen atom of the catechol moiety, which can significantly alter its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl (S)-Noradrenaline typically involves the methylation of noradrenaline. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient than batch processes. The use of automated systems and reactors can also enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl (S)-Noradrenaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the catechol moiety, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
O-Methyl (S)-Noradrenaline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in neurotransmission and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like depression and Parkinson’s disease.
Wirkmechanismus
The mechanism of action of O-Methyl (S)-Noradrenaline involves its interaction with adrenergic receptors in the nervous system. It primarily targets alpha and beta-adrenergic receptors, leading to various physiological responses such as vasoconstriction, increased heart rate, and enhanced neurotransmitter release. The methylation of the catechol moiety can affect its binding affinity and selectivity for these receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Noradrenaline: The parent compound, which lacks the methyl group on the catechol moiety.
O-Methyl Dopamine: Similar structure but with a different substitution pattern.
Methoxamine: Another adrenergic agonist with a similar mechanism of action.
Uniqueness
O-Methyl (S)-Noradrenaline is unique due to its specific methylation, which can enhance its stability and alter its pharmacokinetic properties. This modification can lead to differences in its biological activity and therapeutic potential compared to its analogs .
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
4-[(1S)-2-amino-1-methoxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9,11-12H,5,10H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
LNPKPYXTDNJNAQ-SECBINFHSA-N |
Isomerische SMILES |
CO[C@H](CN)C1=CC(=C(C=C1)O)O |
Kanonische SMILES |
COC(CN)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)
![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
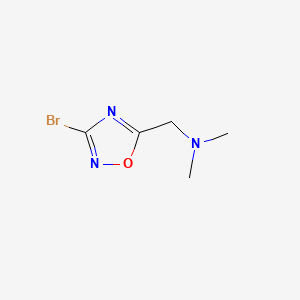
![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)
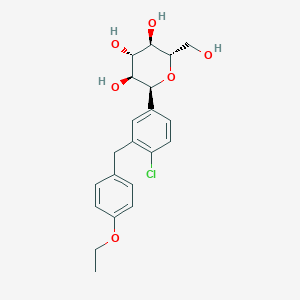
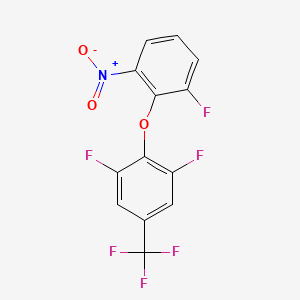
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
